5-Bromo-8-iodoimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both bromine and iodine atoms in the molecule makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, the copper-catalyzed iodine-mediated cyclization of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions with phosphines is a known route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-8-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Used for cross-coupling reactions.
Copper Catalysts: Employed in iodine-mediated cyclizations.
Photocatalysts: Utilized in metal-free oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-iodoimidazo[1,2-a]pyridine involves its interaction with various molecular targets. For instance, it can act as a ligand in metal-catalyzed reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromo-3-iodoimidazo[1,2-a]pyridine
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
Uniqueness
5-Bromo-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which provide it with distinct reactivity and functionalization potential. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications in various fields .
Eigenschaften
Molekularformel |
C7H4BrIN2 |
---|---|
Molekulargewicht |
322.93 g/mol |
IUPAC-Name |
5-bromo-8-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H |
InChI-Schlüssel |
DJUVYDPPXMINFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC=C(C2=N1)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.